2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate
Description
2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Properties
CAS No. |
111225-76-4 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2-methyl-1-phenoxypropan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,10-18-12-6-4-3-5-7-12)19-13(17)16-9-8-15-11-16/h3-9,11H,10H2,1-2H3 |
InChI Key |
FTPYXAFXWPGJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1)OC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with a suitable leaving group on the imidazole ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol, methyl iodide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the imidazole ring.
Reduction: Formation of reduced derivatives of the imidazole ring.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of immune responses, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole-1-carboxylate: Similar structure but lacks the methyl and phenoxy groups.
2-Methyl-1H-imidazole-1-carboxylate: Similar structure but lacks the phenoxy group.
1-Phenoxypropan-2-yl 1H-imidazole-1-carboxylate: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-1-phenoxypropan-2-yl 1H-imidazole-1-carboxylate is unique due to the combination of its phenoxy, methyl, and imidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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